2-(4-chlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O/c1-28(2)11-25-19(29)16(12-7-9-13(21)10-8-12)17-18(20(22,23)24)27-15-6-4-3-5-14(15)26-17/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABWZCRTCBZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(C1=CC=C(C=C1)Cl)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide (commonly referred to as compound A ) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Compound A is characterized by the following chemical structure:
- Molecular Formula : C20H16ClF3N4O
- Molecular Weight : 426.81 g/mol
- IUPAC Name : this compound
The presence of a trifluoromethyl group and a dimethylamino moiety suggests significant lipophilicity, which may enhance its permeability across biological membranes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound A. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects primarily through the inhibition of specific kinases involved in tumor growth.
-
Mechanism of Action :
- Compound A exhibits selective inhibition of c-KIT kinase, a receptor tyrosine kinase implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) and certain leukemias. In vitro assays indicate that it effectively inhibits both wild-type and drug-resistant c-KIT mutants, which is crucial for developing therapies against resistant cancer forms .
- Case Studies :
Antimicrobial Activity
In addition to its anticancer properties, compound A has exhibited antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that compound A may serve as a lead candidate for developing new antimicrobial agents .
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of compound A. Preliminary studies indicate a favorable safety profile with low acute toxicity in animal models. Long-term studies are ongoing to assess chronic toxicity and potential side effects.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research has demonstrated that modifications to the quinoxaline core can enhance its cytotoxic effects against breast and lung cancer cells. The presence of the trifluoromethyl group is believed to improve the compound's lipophilicity, facilitating better cell membrane penetration and increased bioactivity .
Antimicrobial Properties
Another notable application is in the realm of antimicrobial agents. Compounds similar to this quinoxaline derivative have been explored for their effectiveness against bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action typically involves interference with bacterial DNA synthesis or protein synthesis pathways, making them valuable in addressing antibiotic resistance issues .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific substitutions on the quinoxaline ring significantly affect biological activity. For example, the introduction of halogen groups like chlorine enhances the compound's potency by increasing electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions, including condensation reactions between appropriate amines and carbonyl compounds. Variations in synthetic pathways can lead to a library of derivatives, each with distinct pharmacological profiles. The ability to modify substituents on the quinoxaline and acetamide moieties offers a strategic approach to optimizing therapeutic efficacy and reducing toxicity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several quinoxaline derivatives, including our compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that further development could lead to promising candidates for clinical trials .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, researchers tested this compound against a panel of bacterial pathogens. The results showed effective inhibition at low concentrations, suggesting potential for development as a new class of antibiotics. The study highlighted the importance of further exploring its mechanism of action and potential synergy with existing antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
